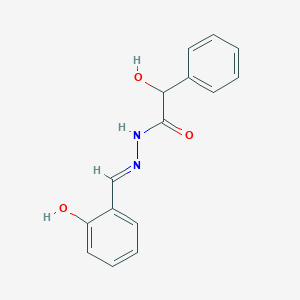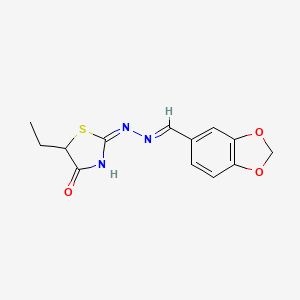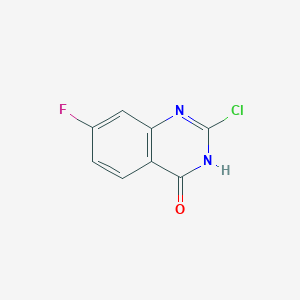
2-chloro-7-fluoroquinazolin-4(3H)-one
説明
2-Chloro-7-fluoroquinazolin-4-amine, also known by its CAS number 1107695-02-2, is a chemical compound with the molecular formula C8H5ClFN3 . It is used for research purposes .
Molecular Structure Analysis
The molecule contains a total of 19 bonds, including 14 non-H bonds, 11 multiple bonds, and 11 aromatic bonds. It also features 2 six-membered rings, 1 ten-membered ring, 1 primary aromatic amine, and 1 pyrimidine .Physical And Chemical Properties Analysis
The molecular weight of 2-chloro-7-fluoroquinazolin-4(3H)-one is 197.60 . It should be stored sealed in a dry environment at 2-8°C . The boiling point is not specified .科学的研究の応用
Background
2-Chloro-7-fluoroquinazolin-4(3H)-one is a chemical compound that belongs to the quinazoline group, which is known for its diverse applications in medicinal chemistry due to its structural similarity to several biologically active compounds. While the specific research on 2-chloro-7-fluoroquinazolin-4(3H)-one is not directly available, insights from research on closely related compounds, such as chloroquine and other quinoline derivatives, can shed light on its potential applications and the scientific interest it may garner.
Antimalarial and Antiviral Applications
Chloroquine and its derivatives have been extensively studied for their antimalarial effects. Chloroquine is known for its use in treating malaria caused by Plasmodium falciparum, although resistance has led to a decrease in its clinical use against malaria. However, research has continued into repurposing or modifying chloroquine derivatives for other therapeutic uses, including antiviral applications, especially in light of the COVID-19 pandemic. This demonstrates the potential for 2-chloro-7-fluoroquinazolin-4(3H)-one to be investigated for similar purposes, given its structural characteristics that may allow for interaction with biological targets in a manner similar to chloroquine and its derivatives (Njaria et al., 2015).
Fluorescent Probes and Sensors
Research into quinoline derivatives has also explored their use as fluorescent probes for detecting metal ions and other analytical applications. The structural flexibility and electronic properties of quinoline compounds allow for the development of sensitive and selective sensors, which could potentially extend to 2-chloro-7-fluoroquinazolin-4(3H)-one, particularly if modifications enhance its photophysical properties for use in environmental and biological sensing applications (Mohamad et al., 2021).
Antibacterial and Antifungal Activities
Quinolines and their derivatives exhibit a broad range of biological activities, including antibacterial and antifungal effects. The structural core of quinazolinones, similar to that of 2-chloro-7-fluoroquinazolin-4(3H)-one, can be functionalized to target various microbial pathogens. This highlights the potential for this compound to serve as a scaffold for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel therapeutic options (da Silva et al., 2003).
Safety And Hazards
特性
IUPAC Name |
2-chloro-7-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2O/c9-8-11-6-3-4(10)1-2-5(6)7(13)12-8/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUBIFAMCRFPPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653130 | |
| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-7-fluoroquinazolin-4(3H)-one | |
CAS RN |
1107694-77-8 | |
| Record name | 2-Chloro-7-fluoro-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107694-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)
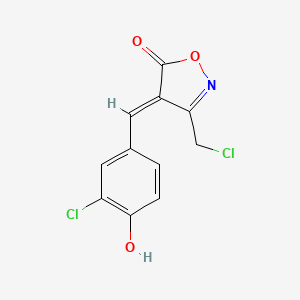
![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)
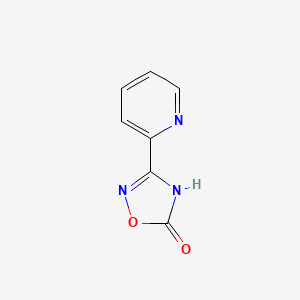
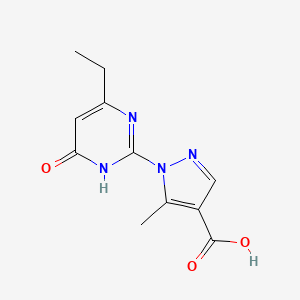
![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)
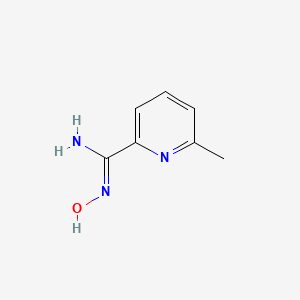
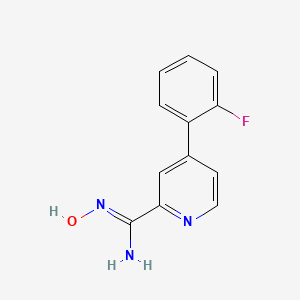
![2-[(3,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417596.png)
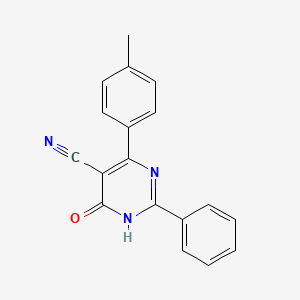
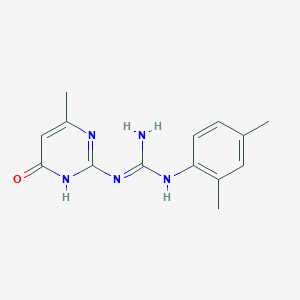
![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)
